



Application Note: NMR Spectroscopic Analysis of 13-Methyltetradecanoic acid-d6

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Compound of Interest		
Compound Name:	13-Methyltetradecanoic acid-d6	
Cat. No.:	B15622707	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a branched-chain saturated fatty acid found in various natural sources.[1] It has garnered interest for its biological activities, including the potential to induce apoptosis in certain cancer cells.[2] Deuterium-labeled analogues like **13-Methyltetradecanoic acid-d6** are invaluable tools in metabolic studies, drug development, and mechanistic investigations, serving as non-radioactive tracers.
[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the site-specific incorporation of deuterium and confirming the structural integrity of the labeled compound.[4]

This application note provides a detailed protocol for the preparation and NMR analysis of **13-Methyltetradecanoic acid-d6**. For the purpose of this note, it is assumed that the six deuterium atoms replace the protons on the two terminal methyl groups at the iso-position (C14 and the C13-methyl group). The presented data is predictive, based on established chemical shifts for fatty acids.[5]

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **13-Methyltetradecanoic acid-d6** in Chloroform-d (CDCl₃). The numbering convention starts with the carboxylic acid carbon as C1.



Table 1: Predicted ¹H NMR Chemical Shifts

Position	Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
2	-CH ₂ -	2.34	Triplet (t)	α to carbonyl
3	-CH₂-	1.63	Multiplet (m)	β to carbonyl
4-11	-(CH2)8-	1.25	Broad Singlet	Bulk methylene chain
12	-CH₂-	1.55	Multiplet (m)	
13	-CH-	1.51	Multiplet (m)	
14, 13-CH₃	-CD₃	N/A	N/A	Signal absent due to deuteration.[3]
СООН	-ОН	10-12	Broad Singlet	Variable, concentration- dependent

Table 2: Predicted ¹³C NMR Chemical Shifts



Position	Carbon	Predicted Chemical Shift (δ, ppm)	Notes
1	СООН	180.1	Carboxylic Acid
2	-CH ₂ -	34.2	α to carbonyl
3	-CH ₂ -	24.8	β to carbonyl
4-10	-(CH ₂) ₇ -	29.0 - 29.8	Bulk methylene chain
11	-CH ₂ -	39.1	
12	-CH ₂ -	27.4	
13	-CH-	28.0	-
14, 13-CH₃	-CD₃	~22.5	Signal will be a low- intensity multiplet due to C-D coupling and longer relaxation time.

Experimental Protocols

I. Materials and Equipment

- Compound: 13-Methyltetradecanoic acid-d6 (>98% purity)
- Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), with or without Tetramethylsilane (TMS) as an internal standard.
- Equipment:
 - Analytical balance
 - 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[6]
 - Pipettes and tips
 - Vortex mixer



NMR Spectrometer (e.g., 400 MHz or higher)

II. Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.

- Weighing the Sample: Accurately weigh 5-10 mg of 13-Methyltetradecanoic acid-d6 for ¹H
 NMR, or 20-50 mg for ¹³C NMR, directly into a clean, dry vial.[6]
- Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6] The final sample depth in the NMR tube should be at least 4.5 cm.[6]
- Dissolution: Securely cap the vial and vortex gently until the sample is fully dissolved. Fatty acids are generally soluble in CDCl₃.[5]
- Transfer to NMR Tube: Carefully transfer the solution into a clean, labeled 5 mm NMR tube using a pipette.
- Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lintfree tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.
- Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting data acquisition.



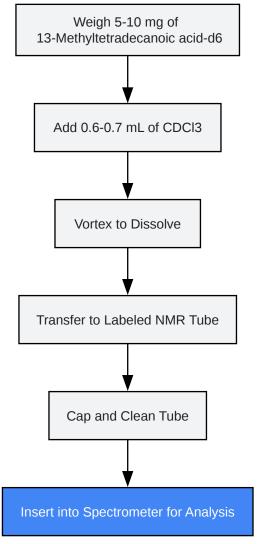


Diagram 1: NMR Sample Preparation Workflow

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Caption: Workflow for preparing a fatty acid sample for NMR analysis.

III. Protocol for NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: ¹H NMR Acquisition Parameters



Parameter	Value
Spectrometer Frequency	400 MHz
Pulse Program	zg30 (or equivalent)
Number of Scans (NS)	16 - 64
Relaxation Delay (D1)	2.0 s
Acquisition Time (AQ)	4.0 s
Spectral Width (SW)	20 ppm
Temperature	298 K (25 °C)

Table 4: 13C NMR Acquisition Parameters

Parameter	Value
Spectrometer Frequency	100 MHz
Pulse Program	zgpg30 (proton-decoupled)
Number of Scans (NS)	1024 - 4096
Relaxation Delay (D1)	5.0 s
Acquisition Time (AQ)	1.5 s
Spectral Width (SW)	240 ppm
Temperature	298 K (25 °C)

Data Analysis and Interpretation

The primary goal of the NMR analysis is to confirm the structure and the location of deuterium incorporation.

• 1 H NMR Spectrum: The most critical observation will be the absence of the characteristic doublet signal around δ 0.86 ppm, which corresponds to the two terminal methyl groups in



the non-deuterated analogue. The integration of the remaining signals should correspond to the other protons in the fatty acid chain.

- ¹³C NMR Spectrum: All expected carbon signals should be present. The carbons attached to deuterium (C14 and the C13-methyl) will appear as low-intensity multiplets due to ¹³C-²H coupling and will have a longer T¹ relaxation time. This confirms the position of the deuterium labels.
- ²H (Deuterium) NMR: A deuterium NMR experiment can be performed to directly observe the deuterium signal. A single resonance peak corresponding to the -CD₃ groups would provide definitive proof of successful labeling at the intended position.

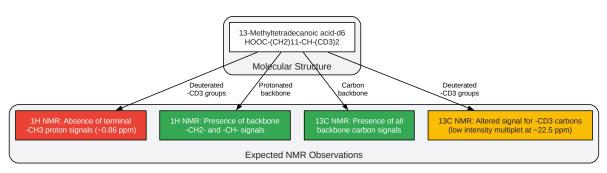


Diagram 2: Structure-Spectrum Correlation Logic

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Caption: Logical map of molecular structure to expected NMR spectral features.

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